molecular formula C17H12Cl3N3O3 B11176319 3-chloro-N'-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3-chloro-N'-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11176319
M. Wt: 412.6 g/mol
InChI Key: FQVGCLAAYRZBPM-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzohydrazide moiety linked to a pyrrolidinone ring, which is further substituted with chloro and dichlorophenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the condensation of 3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide with appropriate reagents under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 3-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit lysine-specific histone demethylase 1A (LSD1), leading to alterations in chromatin structure and gene expression. Additionally, the compound can chelate iron, disrupting iron-dependent metabolic processes in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12Cl3N3O3

Molecular Weight

412.6 g/mol

IUPAC Name

3-chloro-N'-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C17H12Cl3N3O3/c18-10-3-1-2-9(6-10)16(25)22-21-13-8-15(24)23(17(13)26)14-5-4-11(19)7-12(14)20/h1-7,13,21H,8H2,(H,22,25)

InChI Key

FQVGCLAAYRZBPM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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